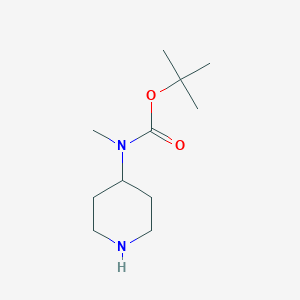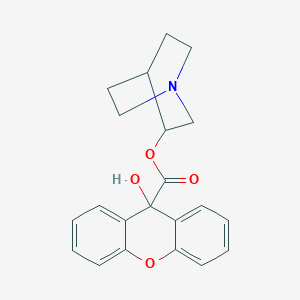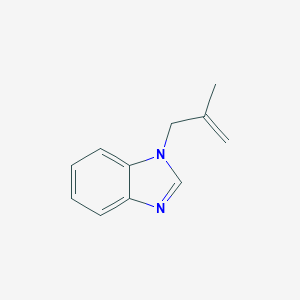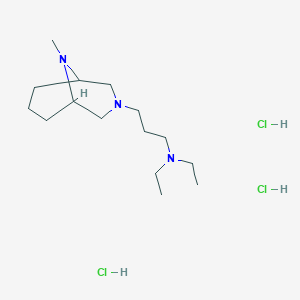
(S)-4-aminocyclopent-1-enecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-aminocyclopent-1-enecarboxylic acid, also known as ACPC, is a non-proteinogenic amino acid. It is a cyclic amino acid that is used in scientific research and has potential therapeutic applications. ACPC is a chiral molecule, meaning it exists in two mirror image forms, (S)-ACPC and (R)-ACPC. In
Mecanismo De Acción
The exact mechanism of action of (S)-4-aminocyclopent-1-enecarboxylic acid is not fully understood. However, it is believed to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. (S)-4-aminocyclopent-1-enecarboxylic acid may enhance the activity of the NMDA receptor, leading to improved cognitive function.
Biochemical and Physiological Effects:
(S)-4-aminocyclopent-1-enecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, in the brain. (S)-4-aminocyclopent-1-enecarboxylic acid has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (S)-4-aminocyclopent-1-enecarboxylic acid in lab experiments is that it is a relatively simple molecule to synthesize. Additionally, (S)-4-aminocyclopent-1-enecarboxylic acid has been shown to have low toxicity and is well-tolerated in animals. However, one limitation of using (S)-4-aminocyclopent-1-enecarboxylic acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on (S)-4-aminocyclopent-1-enecarboxylic acid. One area of interest is the development of (S)-4-aminocyclopent-1-enecarboxylic acid-based drugs for the treatment of schizophrenia and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of (S)-4-aminocyclopent-1-enecarboxylic acid and its effects on cognitive function. Finally, (S)-4-aminocyclopent-1-enecarboxylic acid may have potential applications in the field of neuroprotection, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Conclusion:
(S)-4-aminocyclopent-1-enecarboxylic acid, or (S)-4-aminocyclopent-1-enecarboxylic acid, is a cyclic amino acid that has potential therapeutic applications. It has been shown to have neuroprotective effects and to enhance memory and learning in animal studies. (S)-4-aminocyclopent-1-enecarboxylic acid interacts with the NMDA receptor, although its exact mechanism of action is not fully understood. (S)-4-aminocyclopent-1-enecarboxylic acid has low toxicity and is well-tolerated in animals, making it a promising candidate for drug development. Further research is needed to fully understand the potential applications of (S)-4-aminocyclopent-1-enecarboxylic acid in the treatment of psychiatric and neurodegenerative disorders.
Métodos De Síntesis
(S)-(S)-4-aminocyclopent-1-enecarboxylic acid can be synthesized using a variety of methods. One common method is the reduction of a cyclic imide, such as succinimide or phthalimide, with a reducing agent, such as lithium aluminum hydride or sodium borohydride. Another method involves the cyclization of an enamine, which is formed by the reaction of an aldehyde or ketone with an amine, followed by reduction.
Aplicaciones Científicas De Investigación
(S)-4-aminocyclopent-1-enecarboxylic acid has been used in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective effects, meaning it can protect neurons from damage or death. (S)-4-aminocyclopent-1-enecarboxylic acid has also been shown to enhance memory and learning in animal studies. Additionally, (S)-4-aminocyclopent-1-enecarboxylic acid has been investigated as a potential treatment for schizophrenia and other psychiatric disorders.
Propiedades
Número CAS |
102629-73-2 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(4S)-4-aminocyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9)/t5-/m0/s1 |
Clave InChI |
CVVDYLXTNDBWJC-YFKPBYRVSA-N |
SMILES isomérico |
C1C=C(C[C@H]1N)C(=O)O |
SMILES |
C1C=C(CC1N)C(=O)O |
SMILES canónico |
C1C=C(CC1N)C(=O)O |
Sinónimos |
1-Cyclopentene-1-carboxylicacid,4-amino-,(4S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)





